4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine
Description
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-19(16-2-1-3-17-18(16)24-13-12-23-17)21-10-6-15(7-11-21)25-14-4-8-20-9-5-14/h1-5,8-9,15H,6-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKAOFUMPFDMIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=C4C(=CC=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1,4-benzodioxine core, which can be synthesized via ring-closing metathesis using a nitro-Grela catalyst . The piperidine ring can be introduced through a nucleophilic substitution reaction, followed by the attachment of the pyridine ring via an etherification reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, including:
- Anticancer Activity: Preliminary studies suggest that it may inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival.
- Neuroprotective Effects: The compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Biochemical Probes
Due to its ability to interact with various biological targets, this compound can serve as a biochemical probe in research settings. It can help elucidate the mechanisms of action of certain enzymes or receptors.
Material Science
The unique chemical properties of 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine make it a candidate for developing new materials with specific functionalities. Its incorporation into polymers or nanomaterials could lead to advancements in drug delivery systems or sensors.
Case Study 1: Anticancer Activity
In vitro studies have shown that derivatives of this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.
Case Study 2: Neuroprotection
Research has demonstrated that the compound can reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential for developing treatments for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine involves its interaction with specific molecular targets. The benzodioxine ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the pyridine ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Key Observations :
- Core Flexibility vs. Rigidity: The target compound’s pyridine-piperidine scaffold offers greater conformational flexibility compared to the fused pyrido-pyrimidinone core in patent compounds, which may influence binding kinetics and selectivity .
- Substituent Chemistry : The benzodioxine carbonyl group in the target compound introduces a lipophilic, electron-rich moiety distinct from the 1,3-benzodioxol-5-yl group in patent derivatives. This difference could alter metabolic stability or interactions with hydrophobic binding pockets .
Pharmacological Implications
Piperidine vs. Piperazine Derivatives
The target compound’s piperidine ring lacks the additional nitrogen present in the piperazine derivatives of the patent compounds. Piperazine groups are commonly employed to enhance solubility and bioavailability via protonation at physiological pH. The absence of this feature in the target compound may reduce water solubility but could improve blood-brain barrier penetration, a critical factor for CNS-targeted therapies .
Aromatic Substituent Effects
- 1,4-Benzodioxine vs. 1,3-Benzodioxole : The 1,4-benzodioxine ring in the target compound has a larger oxygen-containing ring system compared to the 1,3-benzodioxole group in patent compounds. This structural distinction may influence electronic properties (e.g., dipole moments) and π-π stacking interactions with biological targets .
Biological Activity
The compound 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine is a complex organic molecule with potential therapeutic applications. Its structure features a piperidine ring linked to a benzodioxine moiety, suggesting possible interactions with biological targets relevant to pharmacology. This article reviews the biological activity of this compound based on existing scientific literature, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The IUPAC name for the compound is This compound . The structural formula can be represented as follows:
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. It is hypothesized that the benzodioxine component may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation could lead to antidepressant-like effects, as indicated by studies on similar compounds.
Key Mechanisms:
- Serotonin Reuptake Inhibition : Compounds with similar structures have shown significant inhibition of serotonin transporters (SERT), which may enhance serotonergic signaling in the brain .
- Receptor Affinity : Preliminary studies indicate that the compound may exhibit affinity for 5-HT1A receptors, which are implicated in mood regulation and anxiety .
Biological Activity Data
Case Studies
Several studies have investigated the biological effects of related compounds derived from benzodioxine structures. For instance:
- Antidepressant Activity : A study demonstrated that derivatives of benzodioxine exhibited dual action on serotonin receptors, leading to enhanced antidepressant effects in animal models .
- Cytotoxicity in Cancer Research : Research indicated that certain benzodioxine derivatives showed significant cytotoxicity against prostate cancer cell lines, suggesting a potential role in cancer therapy .
- Receptor Binding Studies : Binding assays revealed that compounds with similar scaffolds could act as selective antagonists for adrenergic receptors, highlighting their versatility as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
